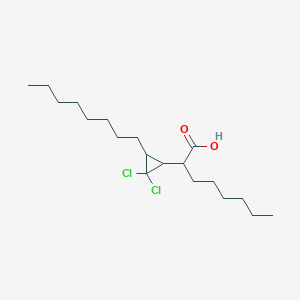
4-(4-Formylphenoxy)butyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Formylphenoxy)butyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C14H16O4. It is known for its unique structure, which includes a formyl group attached to a phenoxy group, linked to a butyl chain, and further connected to a 2-methylprop-2-enoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Formylphenoxy)butyl 2-methylprop-2-enoate typically involves the reaction of 4-hydroxybenzaldehyde with 4-bromobutyl 2-methylprop-2-enoate under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(4-Formylphenoxy)butyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(4-Carboxyphenoxy)butyl 2-methylprop-2-enoate.
Reduction: 4-(4-Hydroxyphenoxy)butyl 2-methylprop-2-enoate.
Substitution: Various substituted phenoxybutyl 2-methylprop-2-enoates depending on the nucleophile used.
Scientific Research Applications
4-(4-Formylphenoxy)butyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty polymers and coatings
Mechanism of Action
The mechanism of action of 4-(4-Formylphenoxy)butyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The phenoxy group may also interact with hydrophobic pockets in biological molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenoxy)butyl 2-methylprop-2-enoate
- 4-(4-Hydroxyphenoxy)butyl 2-methylprop-2-enoate
- 4-(4-Methoxyphenoxy)butyl 2-methylprop-2-enoate
Uniqueness
The formyl group allows for specific chemical modifications and interactions that are not possible with other similar compounds .
Properties
CAS No. |
92176-42-6 |
|---|---|
Molecular Formula |
C15H18O4 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
4-(4-formylphenoxy)butyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C15H18O4/c1-12(2)15(17)19-10-4-3-9-18-14-7-5-13(11-16)6-8-14/h5-8,11H,1,3-4,9-10H2,2H3 |
InChI Key |
HKXSJMSQHNGYIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCCCOC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



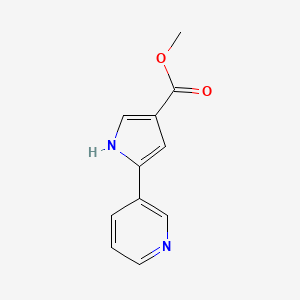
![3-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]propan-1-ol](/img/structure/B14371363.png)

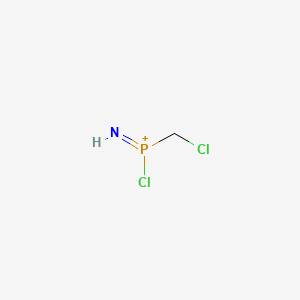

phosphanium iodide](/img/structure/B14371387.png)
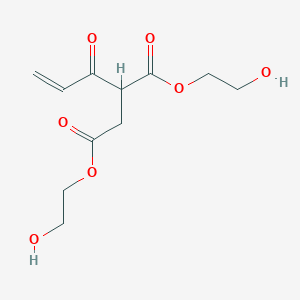
![N-[2,3,4,5-Tetrafluoro-6-(pentafluorophenoxy)phenyl]acetamide](/img/structure/B14371396.png)
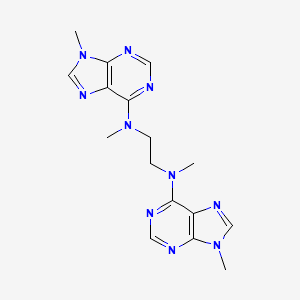
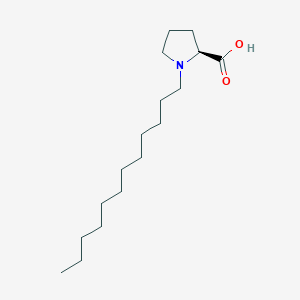
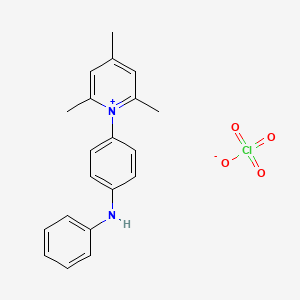
![[4-(2-Ethyl-1-benzofuran-3-carbonyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B14371432.png)
